Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride
Overview
Description
“Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride” is a chemical compound with the CAS Number: 1185153-80-3. Its molecular formula is C15H22ClNO3 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21NO3.ClH/c1-18-15(17)10-12-2-4-14(5-3-12)19-11-13-6-8-16-9-7-13;/h2-5,13,16H,6-11H2,1H3;1H . This code represents the compound’s molecular structure.
Physical And Chemical Properties Analysis
The molecular weight of this compound is 299.8 . The LogP value, which represents the compound’s lipophilicity, is 2.91130 .
Scientific Research Applications
Metabolic Activity in Obese Rats
Research has shown that related compounds to Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride, specifically 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, have been observed to reduce food intake and weight gain in obese rats. This suggests potential applications in studying metabolic activities and obesity treatments (Massicot, Steiner, & Godfroid, 1985).
Effect on Feeding Behavior
Another study involving a similar compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate, hydrochloride, examined its effects on feeding behavior. The substance affected the satiety center and reduced gold thioglucose-induced obesity in mice, indicating its potential for research in appetite control and obesity (Massicot, Thuillier, & Godfroid, 1984).
Pharmacological Investigations
A study on 1-Methyl-4-piperidyl diphenylpropoxyacetate hydrochloride, closely related to Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride, developed a method for determining this drug and its metabolites in plasma and urine. This could be relevant for pharmacological studies involving Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride, especially in understanding its metabolism and excretion (Marunaka et al., 1987).
Synthesis and Chemical Properties
Research into the synthesis of similar compounds, such as methyl-N-[4-(2,3-epoxypropoxy)phenyl]carbamate, provides insights into the chemical properties and potential applications of Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride in various fields, including medicinal chemistry and drug development (Velikorodov, 2004).
Impurity Analysis in Methamphetamine Synthesis
A study identifying impurities in methamphetamine synthesis highlights the importance of chemical analysis in forensic science. Although it doesn't directly study Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride, it demonstrates the broader application of chemical analysis techniques that could be relevant (Toske et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[4-(piperidin-4-ylmethoxy)phenyl]acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-18-15(17)10-12-2-4-14(5-3-12)19-11-13-6-8-16-9-7-13;/h2-5,13,16H,6-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKMYMCRXCFKPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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